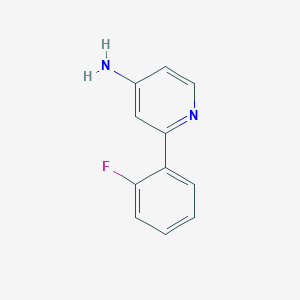

2-(2-Fluorophenyl)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Fluorophenyl)pyridin-4-amine is a chemical compound with the molecular formula C11H9FN2. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorophenyl group at the 2-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyridin-4-amine typically involves the coupling of a fluorophenyl derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of 2-fluorophenyl with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine position .

Scientific Research Applications

2-(2-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets, while the pyridine ring can modulate its electronic properties .

Comparison with Similar Compounds

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluorophenyl group.

2-(2-Fluorophenyl)pyridine: Lacks the amine group at the 4-position.

Uniqueness

2-(2-Fluorophenyl)pyridin-4-amine is unique due to the presence of both the fluorophenyl and amine groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and selectivity in various chemical reactions and applications .

Biological Activity

2-(2-Fluorophenyl)pyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenylpyridines, characterized by a pyridine ring substituted with a fluorophenyl group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to interact with various kinases involved in cellular processes such as cytokine production, endocytosis, and cell cycle regulation. Specifically, it activates stress-activated serine/threonine-protein kinases, which play crucial roles in inflammatory responses and cellular stress management .

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has been noted for its ability to inhibit p38 MAPK pathways, which are critical in mediating inflammatory responses and apoptosis .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through intrinsic pathways, as evidenced by alterations in mitochondrial membrane potential (ΔΨm) observed in treated cells .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound were tested against HL-60 human promyelocytic leukemia cells, revealing an IC50 value of 0.57 µM, indicating potent cytotoxicity against cancer cells while showing limited toxicity to normal cell lines (IC50 > 50 µM) .

Table 1: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | HL-60 (Leukemia) | 0.57 | High |

| Control | Normal Cells | >50 | Low |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It exhibits selective inhibition against Gram-positive bacteria and shows potential as an antibiofilm agent.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µM) | Biofilm Inhibition Concentration (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | Not specified |

These results indicate that the compound can effectively inhibit the growth of pathogenic bacteria and disrupt biofilm formation, which is critical in treating chronic infections.

Case Studies and Research Findings

- Cancer Cell Studies : A study demonstrated that preincubation with Fluzaparib reduced the cytotoxic effects of derivatives containing the fluorophenyl moiety, suggesting a synergistic effect when combined with other therapeutic agents targeting DNA damage response pathways .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties found that compounds similar to this compound displayed significant bactericidal activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin .

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(2-fluorophenyl)pyridin-4-amine |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) |

InChI Key |

BCAMPNACHNIWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=C2)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.